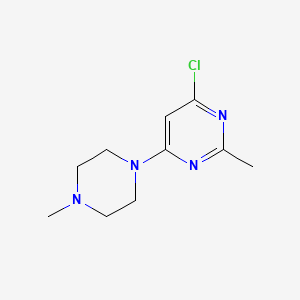

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Vue d'ensemble

Description

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with the molecular formula C10H15ClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate (NaHCO3) in an ethanol (EtOH) solvent . The reaction conditions may vary, but it generally involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-chloro group undergoes regioselective substitution with nucleophiles due to the electron-withdrawing effect of the pyrimidine ring.

Key Reactions and Conditions

Mechanistic Insights

-

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base, and (2) attack at the electron-deficient C4 position of the pyrimidine ring .

-

Steric hindrance from the 2-methyl group directs substitution exclusively at the 4-position.

Oxidation and Reduction Reactions

While less common, redox reactions modify functional groups on the pyrimidine or piperazine moieties.

Oxidation

-

Reagents : Dichlorodicyanoquinone (DDQ) in dichloromethane (DCM).

-

Product : Formation of pyrimidine N-oxide derivatives at the piperazine nitrogen .

Reduction

-

Reagents : Hydrogen gas (H<sub>2</sub>) with palladium/carbon (Pd/C) catalyst.

-

Product : Reduction of the pyrimidine ring to a dihydropyrimidine, though this is rarely reported for this compound .

Functionalization of the Piperazine Substituent

The 4-methylpiperazine group can undergo alkylation or acylation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF | 6-(4-Methylpiperazin-1-yl)-2-methylpyrimidine with quaternized nitrogen |

| N-Acylation | Acetyl chloride, triethylamine, DCM | 6-(4-Acetyl-methylpiperazin-1-yl)-4-chloro-2-methylpyrimidine |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the C–Cl bond, forming 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-ol .

-

Hydrolytic Degradation : In aqueous acidic conditions (pH < 3), the 4-chloro group hydrolyzes to a hydroxyl group.

Comparative Reactivity with Analogues

Data from structurally similar chloropyrimidines suggest the following reactivity trends:

| Compound | Reactivity at C4 | Reactivity at C6 |

|---|---|---|

| 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | High | Low (steric hindrance) |

| 2,4-Dichloropyrimidine | Moderate | High |

Applications De Recherche Scientifique

Overview

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with significant applications in medicinal chemistry, biological studies, and industrial processes. This compound is characterized by its unique molecular structure, which includes a chlorine atom at the 4-position and a 4-methylpiperazine moiety at the 6-position. Its molecular formula is C10H15ClN4, and it has a molecular weight of 226.70 g/mol.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . It serves as a valuable building block for synthesizing pharmaceutical compounds, particularly those targeting various biological pathways. Notably, it has shown potential in developing drugs aimed at treating conditions related to serotonin dysregulation, such as depression and anxiety disorders. The compound's high binding affinity to serotonin (5-HT) receptors enables it to modulate serotonin signaling pathways effectively.

Biological Studies

The compound is extensively used in biological studies to explore enzyme inhibition and receptor binding. It interacts with several enzymes, particularly kinases and phosphatases, influencing critical phosphorylation pathways essential for cell signaling and function. For example, it has been demonstrated to inhibit Janus kinase (JAK) activity, impacting cytokine signaling and immune responses.

Industrial Applications

In addition to its pharmaceutical applications, this compound finds use in industrial applications , especially in the development of agrochemicals. Its versatile chemical properties make it suitable for creating various industrial products.

Case Studies

Research has documented various case studies highlighting the compound's efficacy:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through its action on JAK/STAT signaling pathways. In vitro experiments have shown decreased viability in cancer cell lines treated with this compound.

- Neuropharmacological Effects : In animal models, the compound has been evaluated for its effects on anxiety-like behaviors, demonstrating potential anxiolytic properties through modulation of serotonin receptors.

- Enzyme Interaction Studies : Experimental data show that the compound effectively inhibits specific kinases involved in signal transduction pathways, providing insights into its role as a therapeutic agent in diseases characterized by dysregulated kinase activity.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine: A closely related compound with similar chemical properties.

2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with distinct biological activities.

Uniqueness

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.

Activité Biologique

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, with the CAS number 1017782-75-0, is a heterocyclic compound characterized by its molecular formula . This compound belongs to the pyrimidine family and is noted for its significant biological activities, particularly its interactions with various biochemical pathways and cellular mechanisms.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-methylpiperazine moiety at the 6-position. Its melting point ranges from 236 to 238 °C, and it has a boiling point of approximately 344 °C .

Biological Activity

Mechanism of Action

The primary biological activity of this compound involves its interaction with serotonin (5-HT) receptor sites. The compound exhibits high binding affinity for these receptors, influencing serotonin signaling pathways crucial for various physiological processes.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly kinases and phosphatases. Its inhibitory effects on specific kinases affect phosphorylation pathways essential for cell signaling and function. For example, it has been observed to inhibit Janus kinase (JAK) activity, which plays a pivotal role in cytokine signaling and immune responses.

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens, including significant inhibition zones against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives were found to be as low as 0.22 μg/mL .

Anticancer Potential

The compound is also being explored for its potential in medicinal chemistry as a building block for synthesizing pharmaceutical compounds with anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics.

Case Studies

- Inhibition Studies : A study focusing on the inhibition of JAK/STAT signaling pathways highlighted that treatment with this compound resulted in decreased phosphorylation of STAT proteins, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In another study, derivatives of the compound were evaluated for their antimicrobial activities using time-kill assays, demonstrating bactericidal effects against tested strains .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBBOBNXQPZNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.